

# CAS number and molecular structure of (1R,3R)-3-aminocyclohexanol

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## Compound of Interest

Compound Name: (1R,3R)-3-aminocyclohexanol

Cat. No.: B1328966

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## An In-Depth Technical Guide to (1R,3R)-3-Aminocyclohexanol

This technical guide provides a comprehensive overview of **(1R,3R)-3-aminocyclohexanol**, a chiral amino alcohol of interest to researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications as a chiral building block.

## Chemical Identity and Molecular Structure

**(1R,3R)-3-Aminocyclohexanol** is a specific stereoisomer of 3-aminocyclohexanol. The "1R,3R" designation specifies the absolute configuration at the two chiral centers on the cyclohexane ring, where both the hydroxyl and amino groups are in a trans configuration relative to each other.

Molecular Structure:

Note: This is a 2D representation. The actual conformation is a chair form.

Identifier Summary:

Identifier	Value
CAS Number	721884-82-8 <a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <a href="#">[1]</a>
IUPAC Name	(1R,3R)-3-aminocyclohexan-1-ol
Canonical SMILES	C1C--INVALID-LINK--O">C@HN <a href="#">[2]</a>
InChI	InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 <a href="#">[1]</a>
InChIKey	NIQIPYGXPZUDDP-PHDIDXHHS-A-N <a href="#">[1]</a>

## Physicochemical and Computed Properties

While specific experimental physicochemical data for the (1R,3R) stereoisomer are not readily available in the public domain, computed properties provide valuable insights.

Data Summary Table:

Property	Value
Molecular Weight	115.17 g/mol <a href="#">[1]</a>
Topological Polar Surface Area	46.2 Å <sup>2</sup> <a href="#">[1]</a>
Hydrogen Bond Donor Count	2 <a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2 <a href="#">[1]</a>
Rotatable Bond Count	0 <a href="#">[1]</a>
Complexity	74.9 <a href="#">[1]</a>
XLogP3-AA	-0.1 <a href="#">[3]</a> <a href="#">[4]</a>
Defined Atom Stereocenter Count	2 <a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of specific stereoisomers of 3-aminocyclohexanols is a key challenge in asymmetric synthesis. One effective method involves the diastereoselective reduction of a chiral  $\beta$ -enaminoketone precursor. The following protocol is based on a reported methodology for the synthesis of cis- and trans-3-aminocyclohexanols.<sup>[5]</sup>

#### Experimental Protocol: Diastereoselective Synthesis of 3-Aminocyclohexanols

This protocol describes a two-step process: (1) formation of a chiral  $\beta$ -enaminoketone and (2) its subsequent reduction to yield a diastereomeric mixture of 3-aminocyclohexanols, from which the (1*R*,3*R*) isomer can be separated.

##### Step 1: Synthesis of Chiral $\beta$ -Enaminoketone Precursor

- Reaction Setup: A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 eq) and a chiral amine (e.g., (S)- $\alpha$ -methylbenzylamine, 1.1 eq) is prepared in toluene (approx. 4 mL per mmol of dione).
- Azeotropic Dehydration: The reaction mixture is heated to reflux in a flask equipped with a Dean-Stark trap to azeotropically remove the water formed during the condensation reaction.
- Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-4 hours).
- Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is purified by crystallization (e.g., from a dichloromethane/hexane mixture) to yield the pure chiral  $\beta$ -enaminoketone.

##### Step 2: Reduction to Diastereomeric 3-Aminocyclohexanols

- Reaction Setup: The purified chiral  $\beta$ -enaminoketone (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.
- Reduction: Small pieces of sodium metal (excess) are added portion-wise to the solution at room temperature with vigorous stirring. The reaction is exothermic and should be controlled.
- Reaction Monitoring: The progress of the reduction is monitored by TLC.

- Quenching and Workup: Once the reaction is complete, it is carefully quenched by the slow addition of water. The organic solvents are removed under reduced pressure.
- Extraction: The aqueous residue is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
- Purification and Separation: The resulting residue contains a diastereomeric mixture of the protected 3-aminocyclohexanols. This mixture is then separated using column chromatography on silica gel to isolate the desired diastereomer. Subsequent deprotection (e.g., hydrogenolysis to remove a benzyl-type group) would yield the target **(1R,3R)-3-aminocyclohexanol**.

## Applications in Drug Development and Asymmetric Synthesis

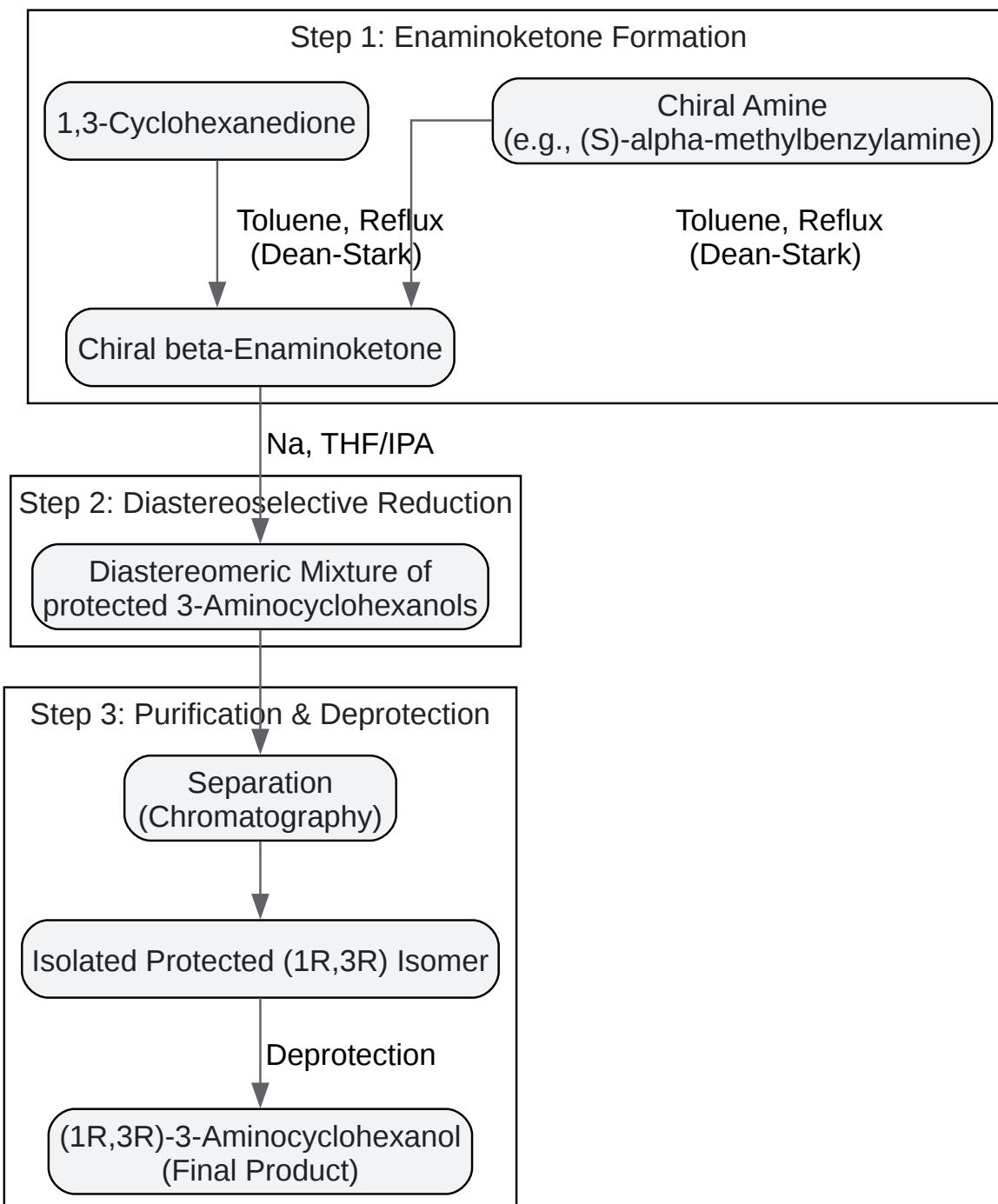
Chiral 1,3-amino alcohols like **(1R,3R)-3-aminocyclohexanol** are valuable building blocks (synthons) in the pharmaceutical industry.<sup>[5]</sup> Their bifunctional nature and defined stereochemistry are crucial for creating complex molecules with high biological specificity.

### Key Applications:

- Chiral Auxiliaries: They can be used to control the stereochemical outcome of chemical reactions.
- Synthesis of Bioactive Molecules: This structural motif is found in numerous medicinal compounds, including HIV-protease inhibitors, opioid receptor antagonists, and antidepressants.<sup>[5]</sup>
- Chiral Ligands: They can be incorporated into metal catalysts for use in asymmetric catalysis, enabling the synthesis of other enantiomerically pure compounds.

## Visualized Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing 3-aminocyclohexanols from a 1,3-cyclohexanedione precursor.

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Caption: Synthetic workflow for **(1R,3R)-3-aminocyclohexanol**.

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## References

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